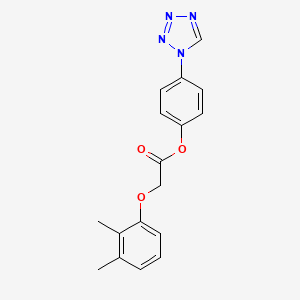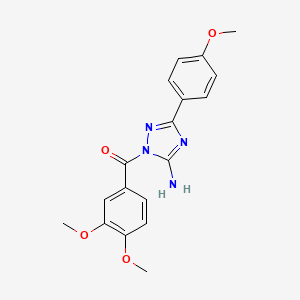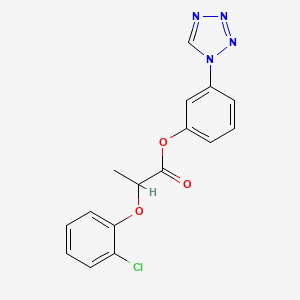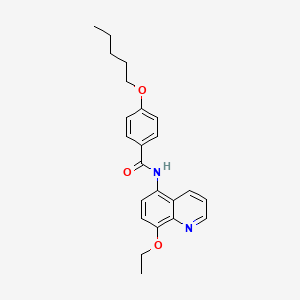
4-(1H-tetrazol-1-yl)phenyl (2,3-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE is a compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE, can be approached through several methods. One common method involves the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . Another method uses triethyl orthoformate and sodium azide under mild conditions . These reactions typically occur in solvents like water or acetonitrile and can be catalyzed by various agents to improve yield and efficiency .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs scalable and cost-effective methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, environmentally benign catalysts such as L-proline have been used to synthesize tetrazoles from a broad range of substrates .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems . This allows the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- 5-Phenyltetrazole
- 1-Substituted 1H-1,2,3,4-tetrazoles
- Tetrazole-containing 1,2,3-thiadiazole derivatives
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,3-DIMETHYLPHENOXY)ACETATE is unique due to its specific combination of a tetrazole ring and a phenoxyacetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-4-3-5-16(13(12)2)23-10-17(22)24-15-8-6-14(7-9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
InChI Key |
GRSCZZGPRHWFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11327096.png)
![1-oxo-N-[4-(propan-2-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B11327101.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11327106.png)
![2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11327111.png)
![4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11327121.png)
![4-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11327126.png)
![7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11327134.png)

![3-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11327148.png)

![2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11327155.png)
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11327156.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B11327161.png)
